molecular formula C21H20N2O4S2 B2652717 N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 304674-57-5

N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2652717
CAS No.: 304674-57-5
M. Wt: 428.52
InChI Key: GLVOMFOLOXGDJZ-LDADJPATSA-N
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Description

This compound is a thiazolidinone derivative featuring a propanamide backbone with dual 3-methoxyphenyl substituents. The (5E)-configuration indicates the trans arrangement of the methylidene group relative to the thiazolidinone ring’s sulfanylidene moiety. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. The molecular formula is C₂₄H₂₃N₂O₄S₂, with a molecular weight of 487.58 g/mol and a predicted density of ~1.4 g/cm³ .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-26-16-7-3-5-14(11-16)12-18-20(25)23(21(28)29-18)10-9-19(24)22-15-6-4-8-17(13-15)27-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,24)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOMFOLOXGDJZ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound characterized by its unique thiazolidinone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-diabetic and anti-cancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N2O6S2C_{19}H_{16}N_{2}O_{6}S_{2}, with a molecular weight of approximately 432.47 g/mol. The structure features a thiazolidin ring, which is a five-membered ring containing both sulfur and nitrogen atoms, along with methoxy and hydroxy functional groups that enhance its biological activity.

Antidiabetic Properties

Research indicates that compounds similar to this compound exhibit significant antidiabetic activity. For instance, derivatives of thiazolidinediones are well-documented for their ability to improve insulin sensitivity and reduce blood glucose levels. The presence of the thiazolidinone core is crucial for this activity, as demonstrated in various studies highlighting the pharmacological profiles of these compounds .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. For example, certain thiazolidinones have been linked to the inhibition of tubulin polymerization, which is critical for cancer cell division .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Binding studies suggest that it may interact with enzymes involved in glucose metabolism and cell cycle regulation.

Interaction Studies

Interaction studies have indicated potential binding affinities with various biological targets:

Target Binding Affinity Biological Effect
Glucose transportersModerateEnhanced glucose uptake
TubulinHighInhibition of microtubule formation
Apoptotic proteinsVariableModulation of apoptotic signaling pathways

Case Studies

Several case studies have documented the effects of thiazolidinone derivatives on cellular models:

  • Diabetes Model : In vivo studies using diabetic rats treated with thiazolidinone derivatives showed a significant reduction in blood glucose levels compared to controls, indicating potential therapeutic effects against diabetes.
  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and colon cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous thiazolidinone derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Activities
Target Compound C₂₄H₂₃N₂O₄S₂ R1=R2=3-methoxyphenyl 487.58 High lipophilicity (logP ~3.5), dual H-bond donors
N-(3-Fluorophenyl) analog (315235-68-8) C₁₇H₁₃FN₂O₂S₃ R1=3-fluorophenyl, R2=thienyl 392.48 Electron-withdrawing F enhances metabolic stability but reduces solubility
Z-Configured phenyl analog (314751-71-8) C₁₇H₁₄N₂O₂S₃ R1=phenyl, R2=thienyl 398.48 Z-configuration may reduce steric hindrance; lower potency in enzyme assays
2-Methoxyphenyl-thiazol-2-yl (300378-76-1) C₂₀H₁₇N₃O₃S₃ R1=2-methoxyphenyl, R2=thiazol-2-yl 455.56 Thiazole ring enhances π-π stacking; moderate cytotoxicity (IC₅₀ ~15 µM)
4-Hydroxyphenyl analog (PubChem CID: N/A) C₂₀H₁₈N₂O₃S₂ R1=4-hydroxyphenyl, R2=3-methoxyphenyl 398.49 Hydroxyl group increases polarity (logP ~2.8); antioxidant activity observed
4-Methylphenyl-morpholine (381697-78-5) C₁₉H₂₃N₃O₃S₂ R1=4-methylphenyl, R2=morpholin-4-yl 429.59 Morpholine improves solubility; weak COX-2 inhibition (IC₅₀ >50 µM)
Vanillyl-sulfonamide (300818-71-7) C₁₇H₁₄N₂O₅S₃ R1=4-hydroxy-3-methoxyphenyl, R2=benzenesulfonamide 438.54 Vanillyl moiety confers antioxidant activity; sulfonamide enhances acidity (pKa ~9.5)

Key Findings

Substituent Effects: Methoxy vs. Hydroxyl Groups: Compounds with 4-hydroxyphenyl () exhibit higher solubility but lower metabolic stability due to phase II conjugation pathways.

Stereochemical Influence :

  • The E-configuration in the target compound may enhance planarity and stacking with aromatic residues in enzymes compared to Z-isomers (e.g., ).

Heterocyclic Modifications :

  • Thiazole () and morpholine () substituents introduce nitrogen or oxygen atoms, altering hydrogen-bonding capacity and target selectivity.

Biological Activity Trends :

  • Thiophene-containing analogs () show moderate antimicrobial activity (MIC ~25 µg/mL against S. aureus), while the target compound’s dual methoxy groups may shift activity toward anti-inflammatory targets (e.g., TNF-α inhibition).
  • Sulfonamide derivatives () demonstrate enhanced acidity, making them suitable for ionizable prodrug designs.

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